molecular formula C18H21BrN2O5 B2364242 1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate CAS No. 75816-14-7

1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate

Cat. No.: B2364242
CAS No.: 75816-14-7
M. Wt: 425.279
InChI Key: YJUUQEKJLOKAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate is a synthetic organic compound featuring a central propanedioate (malonate) backbone. Key structural elements include:

  • Diethyl ester groups at the 1- and 3-positions of the malonate core.
  • A 5-bromo-1H-indol-3-ylmethyl substituent at the 2-position, introducing a brominated indole moiety.

The bromine atom at the indole’s 5-position may enhance electronic effects or serve as a handle for further functionalization .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(5-bromo-1H-indol-3-yl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-7-6-13(19)8-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUUQEKJLOKAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate typically involves multiple steps, starting from readily available starting materials. . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways, leading to the desired biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous molecules are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Functional Differences vs. Target Compound Source
2-[(5-Bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid Carboxylic acid groups at 1- and 3-positions (vs. diethyl esters). Higher polarity, potential for salt formation.
Compound 1 (from JBC, 2010): (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid Mercaptopropanamido linker, indenyl instead of indole, free carboxylic acid. Thiol group introduces redox sensitivity; indenyl lacks indole’s π-stacking potential.
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole ring, sulfanyl-acetamide substituent. Oxadiazole enhances rigidity; sulfur may alter pharmacokinetics.
(Z)-3-(2-(5-Bromo-1H-indol-3-yl)-2-cyanovinyl)-4-methoxybenzonitrile Cyanovinyl bridge, methoxybenzonitrile group. Extended conjugation likely alters electronic properties.
5-Bromo-3-methyl-1-(methylsulfonyl)-3-(2,2,2-trichloroethyl)indoline Indoline core (saturated indole), sulfonyl, and trichloroethyl groups. Reduced aromaticity; sulfonyl group increases electrophilicity.

Key Findings from Comparative Analysis

The 1,3,4-oxadiazole ring in introduces rigidity, which may improve metabolic stability compared to the malonate core.

Indole Substituent Variations: The 5-bromoindole moiety is a common feature in several compounds, suggesting its role in electronic modulation or target binding .

Functional Group Impacts :

  • Thiol (-SH) groups () confer redox sensitivity but may limit stability under oxidative conditions.
  • Sulfonyl and trichloroethyl groups () increase molecular weight and steric hindrance, possibly affecting membrane permeability.

Synthetic Flexibility :

  • The diethyl ester in the target compound offers a synthetic advantage for further derivatization (e.g., hydrolysis to carboxylic acid or transesterification) .

Research Implications and Gaps

  • Structural Insights : Crystallographic tools like SHELX and ORTEP could elucidate the target compound’s conformation, aiding in understanding its interaction with biological targets.
  • Synthetic Optimization : Methods from (e.g., NaH-mediated coupling) could be adapted to modify the acetamido or ester groups.

Biological Activity

1,3-Diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate (CAS No. 75816-14-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C15H18BrN2O4C_{15}H_{18}BrN_{2}O_{4}, and its structure features an indole moiety, which is commonly associated with various biological activities. The presence of the bromo group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing indole structures exhibit significant anticancer properties. Specifically, this compound has been evaluated in various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (A375)
    • Rodent melanoma (B16F-10)
    • Non-melanoma epidermoid carcinoma (A431)

Findings :

  • Cytotoxic Effects : The compound demonstrated cytotoxicity against melanoma cell lines, potentially through the induction of reactive oxygen species (ROS) leading to apoptosis. This aligns with findings from similar indole derivatives that activate apoptotic pathways via ROS elevation .
  • Mechanism of Action : Studies suggest that the compound may act as a pro-oxidant, triggering apoptotic cascades by activating caspases (caspase-3 and caspase-9 pathways) which are crucial for programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole ring and the acetamido group can significantly alter the biological activity of the compound. For instance, substituents on the indole ring can enhance binding affinity to target proteins involved in cancer proliferation .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value Mechanism
AnticancerA375Not specifiedInduction of ROS, activation of caspases
AnticancerB16F-10Not specifiedApoptosis via intrinsic and extrinsic pathways
AnticancerA431Not specifiedPro-oxidant activity leading to cell death

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.